molecular formula C11H10O3 B3065534 7-hydroxy-4,5-dimethyl-2H-chromen-2-one CAS No. 51786-56-2

7-hydroxy-4,5-dimethyl-2H-chromen-2-one

Cat. No.: B3065534
CAS No.: 51786-56-2
M. Wt: 190.19 g/mol
InChI Key: NDDCAILIRQIWLR-UHFFFAOYSA-N
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Description

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications. This compound is characterized by a chromen-2-one core structure with hydroxy and dimethyl substituents at specific positions, contributing to its unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites and cation-exchange resins, is preferred to minimize environmental impact and improve catalyst recyclability .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, each exhibiting distinct chemical and biological properties .

Comparison with Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    7-Hydroxy-4-methylcoumarin: Exhibits similar biological activities but with different potency and selectivity.

    6,7-Dihydroxycoumarin: Known for its antioxidant properties.

Uniqueness: 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dimethyl groups at positions 4 and 5 enhance its stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Biological Activity

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one, also known as dimethyldemethylhomoflavonol (DMDHF), is a coumarin derivative characterized by its chromenone structure, which features hydroxyl and dimethyl substituents. This compound exhibits significant biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₁₁H₁₀O₃
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 51786-56-2

The presence of the hydroxyl group at position 7 and the dimethyl groups at positions 4 and 5 enhance its lipophilicity and potentially influence its pharmacokinetics and biological activity.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. .

Anticancer Effects

Research has highlighted the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87MG (glioblastoma) cells. The compound's mechanism involves the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Activity

The compound has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to its ability to interact with various biomolecules through mechanisms such as:

  • Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding with target proteins.
  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It affects signaling pathways related to apoptosis and cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and extensive metabolism in the liver. Its lipophilic nature aids in its distribution across biological membranes, enhancing its bioavailability for therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
7-Hydroxy-4-methyl-2H-chromen-2-oneAnticoagulantOne methyl group at position 4
6,7-DihydroxycoumarinAntioxidantHydroxyl groups at positions 6 and 7
7-HydroxycoumarinAntimicrobialHydroxyl group at position 7

The unique substitution pattern of this compound contributes to its distinct biological activities compared to other coumarin derivatives.

Study on Anticancer Activity

A study conducted on the effects of DMDHF on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability and induced G1 phase arrest. The study concluded that DMDHF could be a promising agent for breast cancer therapy due to its ability to induce apoptosis through caspase activation .

Study on Antioxidant Capacity

In another investigation, the antioxidant capacity of DMDHF was assessed using DPPH radical scavenging assays. Results indicated a strong correlation between concentration and antioxidant activity, supporting its potential use in formulations aimed at oxidative stress-related conditions .

Properties

IUPAC Name

7-hydroxy-4,5-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8(12)5-9-11(6)7(2)4-10(13)14-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDCAILIRQIWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=CC(=O)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421085
Record name 7-hydroxy-4,5-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51786-56-2
Record name 7-hydroxy-4,5-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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